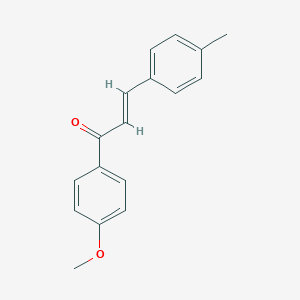

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a methoxy group on one phenyl ring and a methyl group on the other phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Core Reaction Types and Mechanisms

The compound undergoes characteristic reactions of chalcones, including electrophilic additions , reductions , oxidations , and cycloadditions . Its reactivity is influenced by the electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups on the aromatic rings.

Key Reaction Pathways:

Substituent-Directed Reactivity

The positions and electronic effects of substituents dictate regioselectivity in further transformations:

Aromatic Ring Functionalization:

Cycloaddition Reactions:

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), yielding bicyclic adducts under thermal conditions (80–100°C).

Oxidative Pathways:

-

Ozonolysis : Cleavage of the double bond produces 4-methoxybenzoic acid and 4-methylacetophenone.

-

KMnO₄ Oxidation : Forms dicarboxylic acid derivatives under acidic conditions.

Catalytic and Stereochemical Insights

-

Asymmetric Catalysis : Chiral ligands (e.g., BINAP) enable enantioselective hydrogenation, achieving up to 90% ee for reduced ketone products .

-

Stereoelectronic Effects : The trans (E) configuration of the double bond enhances conjugation, stabilizing transition states in electrophilic additions .

Comparative Reactivity Table

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as a vital intermediate in organic synthesis. Its reactivity allows for the production of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Chalcones, including this compound, exhibit diverse biological activities:

- Anti-inflammatory : Studies have shown that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial : The compound has demonstrated effectiveness against various bacterial strains and fungi.

- Anticancer : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Medicinal Chemistry

In the field of medicine, derivatives of this chalcone are being explored for their potential therapeutic effects. They interact with key biological targets such as kinases and transcription factors involved in cancer and inflammatory diseases. For example, studies have indicated that certain derivatives can effectively inhibit specific kinases implicated in tumor progression .

Dyes and Pigments

Due to its structural properties, this compound is utilized in the formulation of dyes and pigments. Its stability and colorfastness make it suitable for use in textiles and plastics .

Polymer Production

The compound is also employed in the production of polymers where its unique properties enhance the material's characteristics such as durability and resistance to degradation .

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, derivatives of this chalcone were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A research article demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .

Wirkmechanismus

The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

(2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring.

(2E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a methyl group on the second phenyl ring.

Uniqueness

The presence of both methoxy and methyl groups in (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one imparts unique chemical and biological properties The methoxy group enhances its electron-donating ability, while the methyl group influences its steric and hydrophobic characteristics

Biologische Aktivität

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : CHO

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : 412.1 ± 45.0 °C (predicted) .

Chalcones are characterized by their α,β-unsaturated carbonyl structure connecting two aromatic rings, which contributes to their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base catalyst. The general procedure includes:

- Reactants : 4-methoxybenzaldehyde and 4-methylacetophenone.

- Catalyst : Sodium hydroxide or potassium hydroxide.

- Solvent : Ethanol or methanol.

- Reaction Conditions : Stirring at room temperature or slightly elevated temperatures (40-50 °C) for several hours .

Anticancer Properties

Research has shown that chalcones exhibit significant anticancer activity. Specifically, studies on related compounds indicate:

- Apoptosis Induction : Compounds similar to this compound have been observed to induce apoptosis in breast cancer MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .

| Compound | Concentration (μM) | Effect on Caspase-3 Activity |

|---|---|---|

| 7d | 10 | 1.33 times |

| 7h | 10 | 1.57 times |

| 10c | 10 | Not specified |

Antimicrobial Activity

Chalcones have also demonstrated antimicrobial properties against various bacterial strains. The compound's structure suggests potential inhibition of microbial growth through interference with cell wall synthesis or metabolic pathways.

A comparative study showed that similar compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to active or allosteric sites, thus modulating their function.

- Signal Pathway Interference : It may affect signaling pathways by altering the activity of transcription factors and kinases involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of chalcones:

- Antioxidant Activity : A study demonstrated that functionalized chalcones exhibit antioxidant behavior through scavenging free radicals, contributing to their anticancer effects .

- In Vivo Studies : In vivo experiments on animal models have shown that chalcone derivatives can reduce tumor size and improve survival rates in cancer models, indicating their potential as effective anticancer agents .

Eigenschaften

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTYRJCRRHXXQH-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192635 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41564-65-2, 6552-71-2 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC141835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.